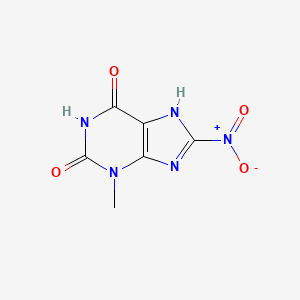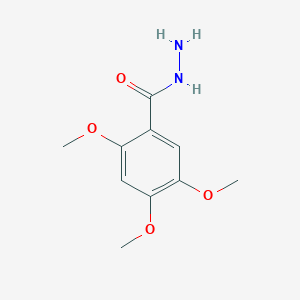
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid” is a chemical compound with the molecular formula C11H11NO7 . It is used in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.21 g/mol . The compound is solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Pharmacology: Drug Synthesis and Development
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is utilized in pharmacology for the synthesis of various drug compounds. Its bifunctional nature allows for the creation of complex molecules that can serve as potential therapeutic agents. The compound’s ability to act as a precursor in synthesizing benzo[b]furans, which have shown promise in anti-cancer and anti-inflammatory treatments, is particularly noteworthy .
Material Science: Polymer and Resin Production
In material science, this compound finds application in the development of polymers and resins. Its structural properties enable it to be incorporated into polymer chains, potentially altering their characteristics such as flexibility, durability, and resistance to environmental factors .
Chemical Synthesis: Heterocyclic Compound Formation
Chemical synthesis heavily relies on compounds like 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid for the formation of heterocyclic compounds. These structures are central to the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s derivatives can be used to study enzyme inhibition. By modifying specific enzymes’ activity, researchers can better understand metabolic pathways and develop inhibitors that may lead to new treatments for diseases .
Environmental Science: Pollutant Degradation Research
Environmental scientists may explore the use of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid in pollutant degradation processes. Its chemical structure could be key in breaking down harmful environmental pollutants into less toxic forms .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic and spectroscopic methods. Its unique spectral properties make it suitable for calibrating instruments and ensuring the accuracy of analytical results .
Industrial Applications: Catalyst and Process Optimization
Industrially, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid may serve as a catalyst or an intermediate in various chemical processes. Its role in optimizing industrial chemical reactions could lead to more efficient and cost-effective manufacturing .
Advanced Research: Nanotechnology and Molecular Engineering
Finally, in advanced research fields like nanotechnology and molecular engineering, this compound’s precise chemical structure allows for the design of nano-scale devices and materials with specific functions, potentially revolutionizing various technological applications .
Safety and Hazards
The safety data sheet for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s important to handle this compound with care and use appropriate personal protective equipment.
properties
IUPAC Name |
2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCEOGOTBKVCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396592 |
Source


|
| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |
CAS RN |
662154-26-9 |
Source


|
| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)








![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
